L-cysteine

描述

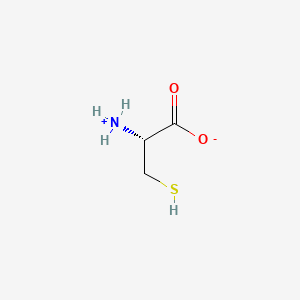

L-Cysteine (C₃H₇NO₂S) is a sulfur-containing, semi-essential amino acid characterized by a thiol (-SH) group in its side chain. Its molecular structure includes a central carbon atom bonded to an amino (-NH₂), carboxyl (-COOH), and a thiol group, enabling participation in redox reactions, disulfide bond formation, and metal-ion chelation . This compound is critical in biological processes such as protein folding (via disulfide bridges), antioxidant defense (as a precursor to glutathione), and detoxification pathways . Industrially, it is used in food additives (e.g., dough conditioners), pharmaceuticals (e.g., mucolytic agents), and cosmetic products (e.g., hair-strengthening formulations) .

准备方法

合成路线和反应条件: L-半胱氨酸可以通过多种方法合成。一种常见的方法涉及蛋白质的化学水解,通常从角蛋白来源(如动物毛发和羽毛)中提取。该过程涉及使用盐酸,并导致产生L-半胱氨酸 。另一种方法是酶促生物转化,它使用酶将前体分子转化为L-半胱氨酸。与化学水解相比,这种方法更环保 .

工业生产方法: L-半胱氨酸的工业生产通常涉及使用大肠杆菌和谷氨酸棒杆菌等微生物的发酵过程。这些微生物经过基因工程改造,以增强L-半胱氨酸的生产。发酵过程之后是纯化步骤,以获得高纯度的L-半胱氨酸 .

化学反应分析

反应类型: L-半胱氨酸会发生各种化学反应,包括氧化、还原和取代。一个值得注意的反应是二硫键的形成,其中两个L-半胱氨酸分子氧化形成胱氨酸。该反应对于蛋白质的稳定性和结构至关重要 .

常用试剂和条件: L-半胱氨酸反应中常用的试剂包括氧化剂(如过氧化氢)和还原剂(如二硫苏糖醇)。这些反应的条件通常涉及水溶液和受控的pH水平 .

主要形成的产物: 从L-半胱氨酸反应中形成的主要产物包括胱氨酸、谷胱甘肽和各种含硫化合物。这些产物在细胞代谢和抗氧化防御中发挥着重要作用 .

科学研究应用

Pharmaceutical Applications

L-Cysteine is recognized for its therapeutic potential in several medical conditions. Its role as a precursor to glutathione, a vital antioxidant, makes it significant in managing oxidative stress-related diseases.

Key Pharmaceutical Uses:

- Antioxidant Supplementation: this compound enhances the synthesis of glutathione, which is essential for detoxification and protecting cells from oxidative damage .

- Chronic Inflammation Treatment: It has been shown to aid in reducing inflammation by boosting antioxidant levels, thereby improving outcomes in critically ill patients .

- Halitosis Management: A study demonstrated that this compound can differentiate the origins of oral halitosis, providing insights into its diagnostic potential .

Nutritional Applications

This compound is increasingly used in nutritional therapies, particularly for individuals with specific health conditions.

Case Studies in Nutrition:

- Severe Edematous Malnutrition: this compound supplementation restored glutathione levels during treatment phases .

- Ictus Patients: Nutritional therapy involving this compound reduced the risk of cardiovascular accidents .

Nutritional Benefits:

| Application | Effect |

|---|---|

| Nutritional therapy for malnutrition | Restoration of glutathione synthesis |

| Ictus patient therapy | Reduced cardiovascular risk |

| Chronic inflammation management | Increased antioxidant status |

Food Industry Applications

In the food industry, this compound serves multiple functions:

- Flavor Enhancer: It is used as a flavoring agent.

- Processing Aid: Acts as a chelating agent to improve food texture and stability .

Cosmetic Industry Applications

This compound's antioxidant properties make it valuable in cosmetics:

- Skin Care Products: It is included in formulations aimed at improving skin health and appearance.

- Hair Care Products: Used to strengthen hair and reduce hair loss .

Animal Feed Applications

This compound is also utilized in animal nutrition:

- Enhances growth performance and feed efficiency in livestock.

- Improves the overall health status of animals by supporting immune function .

Biotechnological Advances

Recent advancements have focused on optimizing the biosynthesis of this compound through genetic engineering techniques.

Biosynthesis Data:

| Organism | Method | Yield (g/L) | Notes |

|---|---|---|---|

| E. coli JM39-8 | Feedback inhibition-insensitive SAT | 0.79 | Enhanced production through genetic modification |

| P. ananatis | Insensitive SAT with efflux pump | 0.90 | Improved secretion rates observed |

作用机制

L-半胱氨酸通过多种机制发挥其作用。它充当谷胱甘肽的前体,谷胱甘肽是一种强大的抗氧化剂,可保护细胞免受氧化损伤。L-半胱氨酸还参与氧化还原反应,有助于细胞解毒过程。此外,它在蛋白质和其他必需生物分子的合成中发挥作用 .

相似化合物的比较

Comparative Analysis with Similar Compounds

L-Cysteine vs. D-Cysteine

- Structural Differences : D-Cysteine is the enantiomer of this compound, differing only in the spatial arrangement of functional groups around the chiral carbon. This stereochemical distinction renders D-cysteine biologically inactive in most eukaryotic systems .

- Functional Implications : While this compound is incorporated into proteins and enzymes, D-cysteine is primarily used in research, such as in synthesizing chiral compounds or studying enzyme specificity. For example, in the fungus Chaetomium seminudum, D-cysteine-containing metabolites exhibit distinct bioactivities compared to their L-forms .

This compound vs. Cystine

- Oxidation State : Cystine is the oxidized dimer of this compound, formed via a disulfide (-S-S-) bond. This oxidation reduces the thiol's reactivity but enhances structural stability in proteins like keratin and insulin .

- Applications : Cystine is less effective in redox reactions but crucial for stabilizing extracellular proteins. In contrast, this compound's reducing capacity is exploited in bioremediation and electrochemical sensors .

This compound vs. Glutathione

- Molecular Complexity: Glutathione (γ-glutamyl-cysteinyl-glycine) is a tripeptide containing this compound.

- Functional Divergence: In electrochemical sensors, glutathione cannot penetrate polyeugenol-modified electrodes due to steric hindrance, whereas this compound is selectively detected . Glutathione also fails to substitute this compound in CdS nanocrystal biosynthesis, highlighting this compound's unique role as a sulfur donor .

This compound vs. Homocysteine

- Metabolic Roles: Homocysteine, a thiol-containing amino acid with an additional methylene group, is an intermediate in methionine metabolism. Elevated homocysteine levels are linked to cardiovascular diseases (CVD) due to its pro-oxidant effects on low-density lipoprotein (LDL) .

Electrochemical Sensing

This compound is selectively detected using polyeugenol-modified electrodes, whereas glutathione and DL-homocysteine are excluded due to larger steric sizes. This selectivity enables precise quantification in biological samples (detection range: 10–100 µM) .

Tyrosinase Inhibition

This compound inhibits tyrosinase activity (IC₅₀: 0.15–1.44 mM) by binding to the enzyme's active-site copper ions.

Hydrogen Peroxide Potentiation

This compound enhances the bactericidal effect of H₂O₂ in E. coli by facilitating intracellular metal-ion-mediated radical generation. This potentiation is abolished by iron chelators (e.g., 2,2'-bipyridyl), underscoring the role of transition metals in its mechanism .

Tabulated Comparison of Key Compounds

生物活性

L-cysteine, a sulfur-containing amino acid, plays a crucial role in various biological processes across different organisms. Its significance spans from being a building block for proteins to serving as a precursor for vital biomolecules. This article explores the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of this compound

This compound is classified as a non-essential amino acid, meaning that it can be synthesized by the body. It is involved in protein synthesis, detoxification, and the production of antioxidant compounds such as glutathione. The structure of this compound includes a thiol (-SH) group, which is responsible for many of its biological activities.

2.1 Antioxidant Activity

This compound contributes to the body's antioxidant defense system primarily through its role in synthesizing glutathione. Glutathione is a tripeptide that protects cells from oxidative stress by neutralizing free radicals.

- Case Study : A study demonstrated that this compound supplementation reduced oxidative stress markers in patients with chronic obstructive pulmonary disease (COPD), highlighting its potential therapeutic benefits in oxidative stress-related conditions .

2.2 Role in Metabolism

This compound serves as an important metabolic intermediate. It can be metabolized to produce energy and other metabolites.

- Research Findings : In a study involving M. thermoacetica, this compound was shown to be metabolized to acetate, enhancing metabolic activity under certain conditions .

2.3 Nutritional Importance

This compound is essential for the growth of certain pathogens and can influence their virulence.

- Case Study : Research indicated that this compound is crucial for the growth of Plasmodium falciparum, the causative agent of malaria. The study found that higher concentrations of this compound inhibited the growth of this parasite, suggesting its potential use in antimalarial therapies .

3.1 Interaction with Reactive Oxygen Species (ROS)

This compound reacts with aldehydes to form 2-(R)-thiazolidine-4-carboxylic acid, which helps protect cells from oxidative damage by scavenging ROS .

3.2 Synergistic Effects with Other Compounds

This compound has been shown to exhibit synergistic effects when combined with other drugs.

- Research Findings : A study examined the interaction between this compound and chloroquine against Plasmodium falciparum. The results indicated that this compound enhanced the efficacy of chloroquine, demonstrating an additive and synergistic effect at various concentrations .

4.1 Therapeutic Uses

This compound has been explored for its potential therapeutic applications in various health conditions:

- Respiratory Disorders : Its mucolytic properties make it beneficial in treating conditions like COPD and cystic fibrosis.

- Nutritional Supplementation : It is used as a dietary supplement to enhance immune function and improve overall health .

4.2 Safety and Side Effects

While generally considered safe, excessive intake of this compound can lead to adverse effects such as gastrointestinal disturbances or allergic reactions.

Table 1: Summary of Biological Activities of this compound

Table 2: Clinical Applications and Findings

| Condition | Application | Findings |

|---|---|---|

| Chronic Obstructive Pulmonary Disease (COPD) | Antioxidant therapy | Reduced oxidative stress markers |

| Malaria | Potential antimalarial agent | Inhibitory effect on P. falciparum growth |

| Respiratory Disorders | Mucolytic agent | Improved lung function in patients |

6. Conclusion

This compound exhibits significant biological activity through its antioxidant properties, metabolic roles, and potential therapeutic applications. Ongoing research continues to explore its efficacy in various health conditions, emphasizing its importance in both nutritional science and medicine.

常见问题

Q. What analytical techniques are recommended for characterizing the structural properties of L-cysteine in crystallographic studies?

Answer: Researchers should employ a combination of X-ray diffraction (XRD), infrared (IR) spectroscopy, and Raman spectroscopy to resolve structural differences between this compound and its oxidized form, L-cystine. XRD identifies crystal phase composition and space groups (e.g., hexagonal for L-cystine vs. monoclinic for this compound) . IR spectroscopy distinguishes functional groups like S-H (unique to this compound) and S-S bonds (unique to L-cystine), while Raman spectroscopy provides additional validation of bond-specific vibrations . Discrepancies between theoretical and experimental spectra can arise from temperature/pressure effects during measurement, necessitating DFT-based simulations for alignment .

Q. How can researchers determine the optimal dosage of this compound supplementation in animal studies?

Answer: Optimal dosage requires dose-response experiments with systematic variation (e.g., 0.08–0.8 mM in microbial studies ) and evaluation of parameters like sperm viability in bulls . Statistical tools such as root mean square error (RMSE) and standard error (SE) should quantify variability, while quadratic models assess non-linear effects . For ethical compliance, ensure sample sizes are justified and consent protocols followed (e.g., veterinary guidelines ).

Q. What are the key considerations when designing experiments to resolve contradictions in this compound's effects on microbial growth and metabolic pathways?

Answer: Contradictory results (e.g., growth inhibition vs. no metabolic impact ) require controlled variables like oxygen availability, cysteine concentration, and carbon source. Use transcriptomic silencing (e.g., CRISPR-Cas9) to isolate pathway contributions . Parallel perturbation experiments in fed-batch bioreactors can map fluxome-metabolome interactions, as demonstrated in E. coli this compound production .

Q. How can metabolic control analysis (MCA) be applied to identify bottlenecks in microbial this compound production?

Answer: MCA involves perturbing metabolic nodes (e.g., central carbon pathways) during fed-batch fermentation and analyzing flux responses via thermodynamic flux analysis (TFA). Overexpression of rate-limiting enzymes (e.g., serine acetyltransferase) can validate control points, improving yield . Standardize bioreactor conditions (pH, temperature) to ensure reproducibility.

Q. What are the standard protocols for synthesizing and characterizing new this compound derivatives in experimental chemistry?

Answer: Synthesis should begin with reaction optimization (e.g., stoichiometric ratios of AgNO₃ and cysteine derivatives ). Characterize products using NMR, elemental analysis, and HPLC for purity. For novel compounds, provide full spectral data and crystallographic evidence, adhering to journal guidelines for supplementary information .

Q. What methodological approaches are used to investigate the redox mechanisms of this compound in metal ion reduction processes?

Answer: Kinetic studies with global analysis of absorbance-wavelength-time data can elucidate reaction intermediates (e.g., Cr(VI) → Cr(III) reduction ). Monitor self-buffered systems at physiological pH and use pseudo-first-order models to derive rate constants. Thermodynamic data (e.g., bond dissociation enthalpies ) complement mechanistic insights.

Q. How do researchers address discrepancies between theoretical and experimental spectroscopic data for this compound and its derivatives?

Answer: Discrepancies in IR/Raman shifts arise from van der Waals interactions and temperature differences (0 K simulations vs. 300 K experiments ). Apply pressure-correction factors and use high-purity crystals to minimize phase impurities. Cross-validate with experimental spectra from established databases (e.g., NIST ).

Q. What statistical methods are recommended for analyzing the effects of this compound supplementation in experimental data?

Answer: Use linear mixed-effects models to account for individual variability in animal studies . For dose-response relationships, apply ANOVA with post-hoc Tukey tests. Report RMSE and SE to quantify uncertainty , and ensure ethical approval for statistical power calculations .

Q. In comparative studies between this compound and N-acetylcysteine (NAC), what factors should guide the selection of one over the other for experimental models?

Answer: Prioritize this compound for long-term studies due to extensive safety data, whereas NAC is suitable for acute oxidative stress models . Consider bioavailability differences: NAC is more stable but requires deacetylation to act. Validate choices via pilot studies measuring glutathione synthesis rates .

Q. What strategies are effective in mitigating crystallographic phase impurities when synthesizing this compound crystals for structural analysis?

Answer: Control reaction pH and temperature to favor specific crystal phases (e.g., pH 6 for this compound ). Use slow evaporation techniques and seed crystals to enhance purity. Compare experimental XRD patterns with simulated data to detect impurities , and refine synthesis protocols iteratively.

属性

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNEKJLAYXESH-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Record name | cysteine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cysteine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62488-11-3, 7048-04-6 (Hydrochloride) | |

| Record name | Poly-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62488-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022876 | |

| Record name | L-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] Colorless crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystals; Sulferous aroma | |

| Record name | Cysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Cysteine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1409/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C, 277 mg/mL at 25 °C, Very soluble in water and acetic acid; Insoluble in ether, acetone and benzene, Soluble (in ethanol) | |

| Record name | Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Cysteine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1409/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000207 [mmHg] | |

| Record name | Cysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless crystals, White crystals | |

CAS No. |

52-90-4 | |

| Record name | L-(+)-Cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Cysteine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K848JZ4886 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 °C decomposes, 220 °C | |

| Record name | Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。